2-Amino-5-fluoro-2-methylpentanoic acid is a fluorinated amino acid with the chemical formula . This compound features a fluorine atom located at the fifth position of the pentanoic acid chain, which imparts unique properties that are of significant interest in medicinal chemistry and molecular imaging. Its structural similarity to natural amino acids allows it to be utilized in various biological applications, particularly in tumor imaging via positron emission tomography.
2-Amino-5-fluoro-2-methylpentanoic acid is classified as an alpha amino acid, which means that the amino group is attached to the carbon atom adjacent to the carboxylic acid group. It belongs to the broader category of organic compounds known as carboxylic acids and derivatives. The presence of fluorine enhances its reactivity and biological activity, making it a candidate for various scientific applications.
The synthesis of 2-amino-5-fluoro-2-methylpentanoic acid typically involves several steps. One common approach is:
Recent advancements have focused on synthesizing radiolabeled variants for enhanced imaging capabilities, particularly using fluorine-18 for positron emission tomography applications .
The molecular structure of 2-amino-5-fluoro-2-methylpentanoic acid can be represented as follows:
The presence of these functional groups contributes to its chemical reactivity and biological interactions.
2-Amino-5-fluoro-2-methylpentanoic acid can participate in several chemical reactions due to its functional groups:
The fluorine atom may influence the reactivity patterns, particularly in electrophilic aromatic substitution reactions or as a leaving group under specific conditions.
The mechanism of action for 2-amino-5-fluoro-2-methylpentanoic acid, particularly in biological contexts, involves its uptake by cells through specific transport systems. It has been shown that this compound interacts with system L transporters, which facilitate the transport of large neutral amino acids across cell membranes. This characteristic is crucial for its application as a tumor imaging agent, as it enhances tracer delivery to tumor cells, allowing for effective imaging during positron emission tomography .
These properties make 2-amino-5-fluoro-2-methylpentanoic acid suitable for various applications in scientific research and medicinal chemistry .
The primary applications of 2-amino-5-fluoro-2-methylpentanoic acid include:
α,α-Disubstituted amino acids constitute a structurally distinct class of PET radiotracers characterized by a quaternary α-carbon atom. This substitution fundamentally alters their biochemical behavior compared to natural α-monosubstituted amino acids. The steric constraint introduced by the additional α-methyl group confers exceptional resistance to enzymatic degradation, particularly transamination, which rapidly metabolizes tracers like [¹¹C]MET (L-[¹¹C]-methionine) [1] [7]. This metabolic stability prolongs the tracer residence time within tumor cells, enhancing signal persistence during imaging sessions [3].
Beyond metabolic advantages, the α-methyl group induces conformational restrictions within the molecule. X-ray crystallographic studies of analogous compounds reveal that the quaternary carbon forces the side chain into specific rotameric states, potentially optimizing interactions with the substrate-binding pockets of amino acid transporters [7]. This is crucial for targeting System L transporters (LAT1 in particular), which are upregulated in glioblastoma and other malignancies to support heightened metabolic demands [1] [4]. Fluorine incorporation serves dual purposes: it provides the positron-emitting isotope (¹⁸F) for detection and acts as a bioisostere for hydroxyl groups, modulating lipophilicity without significantly altering molecular volume [7]. This strategic modification enhances blood-brain barrier (BBB) penetration while maintaining transporter affinity—a critical balance for neuroimaging applications [1] [3].
Table 2: Advantages of α,α-Disubstituted Amino Acid Tracers Over Conventional Agents
Tracer Property | Natural Amino Acid Tracers (e.g., [¹¹C]MET) | α,α-Disubstituted Tracers (e.g., [¹⁸F]FAMPe) |
---|---|---|
Metabolic Stability | Susceptible to transamination and rapid metabolism | Resistant to transamination; prolonged tumor retention |
Transport Mechanism | Multiple overlapping transport systems | More selective for System L (LAT1) |
Normal Brain Uptake | Moderate to high, reducing contrast | Lower background, enhancing tumor-to-brain ratios |
Radiolabeling Isotope | ¹¹C (t₁/₂=20.4 min) limits imaging window | ¹⁸F (t₁/₂=109.8 min) allows delayed imaging |
Synthetic Flexibility | Limited side chain modification options | Versatile structural tuning of side chains |
The design of [¹⁸F]FAMPe emerged from systematic efforts to optimize transporter selectivity and brain availability in amino acid-based PET tracers. Earlier α,α-disubstituted compounds like 3-[¹⁸F]fluoro-2-methyl-2-N-(methylamino)propanoic acid ([¹⁸F]MeFAMP) and 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid ([¹⁸F]FAMB) demonstrated promising tumor uptake but exhibited suboptimal pharmacokinetics. Their relatively short alkyl chains (C3 and C4, respectively) favored recognition by sodium-dependent System A transporters rather than the preferred sodium-independent System L transporters prevalent at the BBB [1] [3]. This limitation motivated the elongation of the side chain to a pentyl backbone (5 carbons) in [¹⁸F]FAMPe, structurally approximating the natural System L substrate L-leucine [1] [2].
Molecular modeling studies indicate that the terminal fluorine position in [¹⁸F]FAMPe minimizes steric interference with LAT1 binding while contributing favorably to lipophilicity optimization (calculated log P ≈ -1.2). This log P value falls within the optimal range for BBB penetration without excessive nonspecific binding [7]. Crucially, in vitro uptake assays in murine DBT glioma cells confirmed that (S)-[¹⁸F]FAMPe enters cells predominantly via sodium-independent transporters (≈70% of total uptake), consistent with System L mediation. Competitive inhibition studies further revealed partial sensitivity to the glutamine analog histidine, suggesting secondary uptake through ASCT2 transporters—a valuable property as ASCT2 is overexpressed in gliomas for glutamine import [1] [3]. This multi-transporter engagement differentiates [¹⁸F]FAMPe from older System L-specific tracers and may enhance its accumulation in heterogeneous tumors.
Enantiomeric differences profoundly influence biological behavior. The (S)-enantiomer of [¹⁸F]FAMPe exhibits 40-50% higher uptake in DBT tumors compared to the (R)-form, attributed to its superior affinity for stereoselective transporters. Small animal PET/CT studies demonstrated that (S)-[¹⁸F]FAMPe achieves tumor-to-brain ratios of 4.8:1 at 30 minutes post-injection, significantly exceeding the 3.1:1 ratio observed for the established tracer (S)-[¹⁸F]FET under identical conditions [1] [2]. This enhancement directly results from strategic side chain engineering—lengthening to five carbons increased LAT1 affinity while the terminal fluorine provided an optimal balance between nucleophilicity for radiolabeling and hydrophobic interactions within the transporter binding pocket [1] [7].
Table 3: Impact of Alkyl Chain Length on Transporter Selectivity in α,α-Disubstituted Tracers
Tracer | Alkyl Chain Length | System L Transport (%) | System A Transport (%) | Other Transporters |
---|---|---|---|---|
[¹⁸F]MeFAMP | C3 (methyl) | 20-30% | 50-60% | ATB⁰,⁺, B⁰,⁺ |
[¹⁸F]FAMB | C4 (butyl) | 45-55% | 30-40% | Glutamine-sensitive |
[¹⁸F]FAMPe | C5 (pentyl) | 65-75% | <10% | ASCT2 (glutamine-related) |
The evolution of amino acid PET tracers reflects iterative improvements in molecular design to overcome biological challenges. The foundational tracer L-[¹¹C]-methionine ([¹¹C]MET), introduced in the 1980s, provided superior tumor delineation versus [¹⁸F]FDG but suffered from short half-life limitations (¹¹C: t₁/₂=20.4 min) and complex metabolism [4]. The 1990s saw the development of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), which offered a longer imaging window (¹⁸F: t₁/₂=109.8 min) and improved metabolic stability via ether linkage fluorination rather than direct C-F bond incorporation [4]. While [¹⁸F]FET remains clinically valuable, its dependence almost exclusively on System L transport limits absolute tumor uptake and retention [1].
The 2000s ushered in α,α-disubstituted fluorinated analogs designed to exploit both metabolic stability and multi-transporter engagement. Key milestones included anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (anti-[¹⁸F]FACBC), which targets ASCT2 transporters in prostate cancer, and 4-(2S,4R)-[¹⁸F]fluoroglutamine ([¹⁸F]FGln) for glutaminolysis imaging [1]. However, these tracers faced challenges: [¹⁸F]FACBC showed limited brain penetration, while [¹⁸F]FGln exhibited in vivo defluorination [1] [3]. Concurrently, research focused on tuning alkyl chain length in straight-chain α,α-disubstituted amino acids. Compounds with C3-C4 chains ([¹⁸F]MeFAMP, [¹⁸F]FAMB) demonstrated that extending beyond propyl reduced System A affinity but retained insufficient System L interaction for optimal brain delivery [3].
[¹⁸F]FAMPe emerged as the pinnacle of this structural optimization, synthesizing lessons from predecessors. Its five-carbon alkyl chain specifically bridges the gap between natural System L substrates (leucine: C4 side chain) and transporter binding pocket dimensions [1] [2]. The radiosynthesis, achieved via nucleophilic fluorination of a tosylate precursor, provides both enantiomers in 24-52% radiochemical yield (n=8) with >99% radiochemical purity—comparable to established tracers like [¹⁸F]FET [1] [3]. Preclinical validation in murine DBT glioblastoma models confirmed its advantages: (S)-[¹⁸F]FAMPe achieved peak SUVtumor values of 1.8 ± 0.3 at 30 min post-injection, significantly exceeding (S)-[¹⁸F]FET (1.2 ± 0.2) and approaching [¹¹C]MET levels despite lacking metabolic incorporation into proteins [1] [2]. This high uptake, combined with low normal brain background (SUVbrain ≈ 0.38), underpins its superior tumor-to-brain contrast [3].
Table 4: Evolution of Key Amino Acid-Based PET Tracers for Neuro-Oncology
Tracer (Introduction Era) | Structural Features | Primary Transporters | Key Advantages | Limitations |
---|---|---|---|---|
[¹¹C]MET (1980s) | L-Methionine derivative | System L, System B⁰,⁺ | High tumor uptake | Short half-life; metabolic instability |
[¹⁸F]FET (1990s) | O-fluoroethyl-L-tyrosine | System L | Long half-life; metabolic stability | Moderate tumor-to-brain ratio |
anti-[¹⁸F]FACBC (2000s) | Cyclobutyl α,α-disubstituted | ASCT2 > System L | Excellent prostate cancer imaging | Limited brain penetration |
[¹⁸F]FGln (2010s) | Glutamine analog | ASCT2, SNAT | Targets glutamine metabolism | In vivo defluorination |
[¹⁸F]FAMPe (2010s) | α-methyl-5-fluoropentanoic acid | System L (LAT1), ASCT2 | High brain availability; multi-transporter uptake | Enantiomer-specific activity (S-form superior) |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1